2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide
Description
This compound is a substituted acetamide featuring a 1,2-oxazole ring substituted at the 5-position with a 4-chlorophenyl group and an acetamide moiety linked to a 3,4-difluorophenylamine. Such scaffolds are often explored in medicinal chemistry for their metabolic stability and binding affinity to biological targets, such as enzymes or receptors involved in inflammation or oncology .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-12-5-6-14(19)15(20)7-12/h1-8H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNEHCNZKNVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analog 1: 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Key Differences : Lacks the 1,2-oxazole ring, replacing it with a direct phenyl-acetamide linkage.
- Structural Insights : The dihedral angle between the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2°, compared to the oxazole-containing compound, where the oxazole ring likely imposes greater planarity and steric constraints .
- Crystallography : Exhibits N–H⋯O hydrogen bonds and weak C–H⋯O/F interactions, stabilizing its crystal packing. The oxazole analog may exhibit similar intermolecular interactions but with modified geometry due to the heterocycle .
Structural Analog 2: 2-{[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
- Key Differences : Replaces the oxazole with a 1,2,4-triazole ring and introduces a sulfur atom via a thioether linkage.
- Impact of Sulfur : The thioether group increases molecular weight (Mol. Wt. ~410 g/mol) and may enhance metabolic stability but reduce aqueous solubility compared to the oxazole analog .
Structural Analog 3: 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Differences: Substitutes the 1,2-oxazole with a 1,2,4-oxadiazolidinone ring and adds a methyl group at the oxazole’s 5-position.
- Functional Groups: The oxadiazolidinone introduces a ketone oxygen, which may participate in hydrogen bonding, while the methyl group increases steric bulk. Molecular weight (350.76 g/mol) is comparable to the target compound .
- Bioactivity Implications: The oxadiazolidinone’s rigidity could enhance target selectivity but reduce conformational flexibility.
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Analog 1, involving coupling of 4-chlorophenylacetic acid derivatives with 3,4-difluoroaniline via carbodiimide-mediated amidation . The oxazole ring may require cyclization steps, adding complexity.
Biological Activity: Oxazole rings are associated with kinase inhibition and anti-inflammatory activity. Compared to triazole or oxadiazolidinone analogs, the target’s oxazole may offer superior metabolic stability but lower solubility, impacting bioavailability.
Crystallographic Stability : Analog 1’s crystal structure reveals hydrogen-bonded chains along [100], a feature likely conserved in the target compound but modified by the oxazole’s geometry .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule belonging to the class of isoxazole derivatives. Its unique structure incorporates a chlorophenyl group, a difluorophenyl group, and an isoxazole ring, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H14ClF2N3O2
- Molecular Weight : 359.76 g/mol
The compound's structure includes:
- A chlorophenyl moiety that may enhance lipophilicity and biological interactions.
- A difluorophenyl group which could influence its reactivity and binding affinity to biological targets.
- An isoxazole ring , known for its presence in various bioactive compounds.
Antimicrobial Properties
Research indicates that isoxazole derivatives often exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains and fungi. Preliminary assays suggest that it may inhibit the growth of certain pathogens, although specific data on this compound's antimicrobial potency is limited.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins. This suggests a mechanism involving the suppression of nuclear factor-kappa B (NF-κB) signaling pathways.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of similar compounds in models of neuroinflammation and neurodegeneration. For instance, compounds with similar structures have shown promise in protecting dopaminergic neurons from damage induced by neurotoxins like MPTP. The proposed mechanism includes the attenuation of glial activation and reduction of oxidative stress markers.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anti-inflammatory effects in vitro, reducing NO production in LPS-stimulated microglial cells. |
| Study 2 | Showed protective effects against MPTP-induced neurotoxicity in vivo, improving behavioral outcomes in animal models. |
| Study 3 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria with moderate efficacy reported. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
